molecular formula C19H22O5 B1674230 Lactiflorasyne CAS No. 107259-45-0

Lactiflorasyne

Cat. No. B1674230
M. Wt: 330.4 g/mol
InChI Key: RYAXKMRZPSXCFZ-LEWXTWDNSA-N
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Description

Lactiflorasyne is a bioactive chemical isolated from Artemisia lactiflora Wall . It contains an ester group, a spiro system, and two triple bonds .

Scientific Research Applications

Antioxidant Activity

  • Antioxidant Properties : Lactiflorasyne, derived from Paeonia lactiflora Pall., exhibits potent antioxidant activity. This is evaluated using methods like high-speed counter-current chromatography and molecular docking. The research identifies compounds like albiflorin with strong antioxidant capacities, suggesting potential therapeutic applications for diseases caused by oxidative damage (Sun et al., 2022).

Cardiac Disease Treatment

  • Cardiovascular Effects : Studies on Lactiflorasyne have explored its role in treating cardiac diseases. Integrative pharmacology platforms predict drug targets and explore the molecular mechanisms of P. lactiflora in heart disease treatment, providing a theoretical basis for further study (Liu et al., 2018).

Neuroprotective Effects

  • Parkinson’s Disease Treatment : Lactiflorasyne is used in Traditional Chinese Medicine for Parkinson’s disease. Network pharmacology approaches reveal that P. lactiflora may retard neurodegeneration and improve symptoms by regulating neurotransmitter levels, reducing neuroinflammation, and inhibiting apoptosis (Du et al., 2020).

Nutraceutical Applications

  • Edible Oil and Monoterpene Glycosides : Lactiflorasyne's derivatives, isolated from P. lactiflora seeds, include essential fatty acids and monoterpene glycosides. These compounds have significant nutraceutical value, suggesting that P. lactiflora seeds are a promising bioresource for edible oil and monoterpene glycosides (Liu et al., 2017).

Migraine Treatment

  • Migraine Management : Research on Paeonia lactiflora (PL), from which Lactiflorasyne is derived, indicates its potential in treating migraines. Clinical and animal behavior analyses suggest that PL can ameliorate migraine headache behaviors, offering new avenues for migraine treatment (Liao et al., 2019).

Ulcerative Colitis Treatment

  • Treating Ulcerative Colitis : Network pharmacology studies reveal that Lactiflorasyne has multiple target genes and signaling pathways in treating ulcerative colitis, indicating a complex pharmacological effect. This underscores its potential as a multi-component, multi-target therapeutic agent (Zhang et al., 2019).

Anti-Inflammatory Activities

  • Inflammation Reduction : Comparative studies of compounds from P. lactiflora,including those similar to Lactiflorasyne, demonstrate significant anti-inflammatory activities. These findings support the traditional use of P. lactiflora in treating inflammation-related conditions and offer insights into new anti-inflammatory therapeutic options (Wang et al., 2014).

Cerebral and Cardiovascular Protection

  • Cerebral Ischemia and Arterial Intimal Hyperplasia : Paeonia lactiflora extract, containing Lactiflorasyne-like compounds, has been shown to attenuate cerebral infarction and arterial intimal hyperplasia. The mechanisms involve modulation of vascular smooth muscle cell migration and the Ras/MEK/ERK signaling pathway, highlighting its potential in cardiovascular and neuroprotective therapies (Chen et al., 2013).

Chemotherapy-Induced Myelosuppression

  • Protective Effects Against Myelosuppression : Research indicates that compounds from Paeonia lactiflora can have protective effects against chemotherapy-induced myelosuppression. This suggests a role for Lactiflorasyne in supporting bone marrow hematopoietic function and alleviating side effects of chemotherapy (Zhu et al., 2016).

Horticultural Value and Flower Quality

  • Impact on Plant Growth and Flower Quality : Lactiflorasyne's source, Paeonia lactiflora, is an important landscape plant. Research on the effects of pH in irrigation water on its growth and flower quality provides insights into optimal cultivation practices, which could be valuable for agricultural and horticultural industries (Zhao et al., 2013).

Quality Control and Medicinal Use

  • Medicinal Quality and Active Ingredient Analysis : Studies on the molecular signature and active ingredients in different grades of Paeonia lactiflora roots contribute to quality control and optimization of its medicinal use. This research provides a basis for ensuring the therapeutic efficacy and safety of products containing Lactiflorasyne (Liu et al., 2017).

Safety And Hazards

A specific safety data sheet for Lactiflorasyne was found , but the details are not available in the search results. It’s important to note that safety and hazard information is crucial for handling any chemical substance .

properties

IUPAC Name

[(1S,4R,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-4-5-6-9-21-15-11-19(18-17(15)24-18)8-7-14(12-22-19)23-16(20)10-13(2)3/h11,13-14,17-18H,7-8,10,12H2,1-3H3/t14?,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAXKMRZPSXCFZ-LEWXTWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#COC1=CC2(CCC(CO2)OC(=O)CC(C)C)C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC#COC1=C[C@]2(CCC(CO2)OC(=O)CC(C)C)[C@H]3[C@@H]1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910275
Record name 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactiflorasyne

CAS RN

107259-45-0
Record name Lactiflorasyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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